Array ( [bid] => 7870794 ) Buy 1-(3-Fluorophenyl)pentan-1-one

1-(3-Fluorophenyl)pentan-1-one

Catalog No.
S8154965
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)pentan-1-one

Product Name

1-(3-Fluorophenyl)pentan-1-one

IUPAC Name

1-(3-fluorophenyl)pentan-1-one

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

XGQSIMBACLPHJC-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)F

1-(3-Fluorophenyl)pentan-1-one is a synthetic organic compound classified as a cathinone derivative. This compound features a fluorine atom attached to the phenyl ring, which is further connected to a pentanone chain. Its molecular formula is C11H13FC_{11}H_{13}F and it has a molecular weight of approximately 182.23 g/mol. The presence of the fluorine atom can significantly influence its chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

These reactions are typically facilitated by acidic or basic catalysts and may involve solvents like ethanol or dichloromethane, leading to products such as alcohols, carboxylic acids, and substituted phenyl derivatives .

Research into the biological activity of 1-(3-Fluorophenyl)pentan-1-one indicates potential interactions with various enzymes and receptors. The fluorine atom may enhance binding affinity, influencing neurotransmitter systems such as dopamine and serotonin. Current investigations are exploring its effects on mood and behavior, with ongoing studies aimed at understanding its mechanisms of action within biological systems .

The synthesis of 1-(3-Fluorophenyl)pentan-1-one typically involves:

  • Formation of 3-Fluorobenzaldehyde: This can be achieved through fluorination of benzaldehyde.
  • Grignard Reaction: The 3-fluorobenzaldehyde is reacted with a Grignard reagent (e.g., ethylmagnesium bromide) to produce the desired ketone.
  • Oxidation: The resulting compound may undergo oxidation to yield higher-order products if needed.

Industrial methods may optimize these reactions for higher yields and purity, often employing controlled conditions .

1-(3-Fluorophenyl)pentan-1-one has several applications:

  • Chemical Research: It serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Ongoing research is assessing its potential therapeutic applications.
  • Industrial Use: It is utilized in producing fine chemicals and as an intermediate in synthesizing other valuable compounds .

Several compounds share structural similarities with 1-(3-Fluorophenyl)pentan-1-one, each exhibiting unique chemical and biological properties:

Compound NameStructural VariationUnique Properties
1-(4-Fluorophenyl)pentan-1-oneFluorine at the para positionMay exhibit different reactivity due to position
1-(3-Chlorophenyl)pentan-1-oneChlorine instead of fluorineVariations in reactivity and biological activity
1-(3-Methylphenyl)pentan-1-oneMethyl group on the phenyl ringAltered steric effects influencing reactivity
1-(3-Fluorophenyl)propan-1-oneShorter carbon chain (propanone)Potentially different pharmacokinetic properties
5-Fluoro-2,3-dihydro-1H-inden-1-oneDihydroindene structureUnique cyclic structure affecting biological activity

The uniqueness of 1-(3-Fluorophenyl)pentan-1-one lies in its specific structural features, particularly the positioning of the fluorine atom. This positioning not only influences its reactivity but also its interactions with biological systems, making it a valuable compound for both research and industrial applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types